Prionanthoside Structural Differentiation: 6′-O-Acetyl Glycosylation Versus Non-Acetylated Coumarin Analogs
Prionanthoside is structurally characterized as 6-hydroxy,7-[(6′-O-acetyl-β-D-glucopyranosyl)-oxy]-coumarin, which distinguishes it from the co-isolated coumarins esculetin (the 6,7-dihydroxycoumarin aglycone) and cichoriin (6-hydroxy,7-[(β-D-glucopyranosyl)-oxy]-coumarin) [1]. The defining structural feature of prionanthoside is the presence of a 6′-O-acetyl group on the glucopyranosyl moiety, which is absent in both esculetin and cichoriin [2].
| Evidence Dimension | Molecular structure and glycosylation pattern |
|---|---|
| Target Compound Data | 6-hydroxy,7-[(6′-O-acetyl-β-D-glucopyranosyl)-oxy]-coumarin |
| Comparator Or Baseline | Esculetin: 6,7-dihydroxycoumarin (aglycone); Cichoriin: 6-hydroxy,7-[(β-D-glucopyranosyl)-oxy]-coumarin (non-acetylated glucoside) |
| Quantified Difference | Presence versus absence of 6′-O-acetyl group on the glucopyranosyl moiety |
| Conditions | Structural elucidation via IR, MS, 1H NMR, 13C NMR, and 2D NMR spectroscopy |
Why This Matters
The 6′-O-acetyl group confers distinct physicochemical properties including altered polarity, solubility profile, and chromatographic retention behavior, making prionanthoside uniquely identifiable and non-substitutable in analytical and bioassay contexts.
- [1] Qin B, Chen QP, Lou ZC. Active Constituents of Viola prionantha Bge. Journal of Chinese Pharmaceutical Sciences. 1994; 3(2): 91-96. View Source
- [2] 虹开堇菜的有效成分 (Active Constituents of Viola prionantha). 中国药学杂志. 1994; 2: 91-96. Compounds I, II, and III identified as esculetin, cichoriin, and prionanthoside respectively. View Source
